molecular formula C7H10Cl2N4 B2684602 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride CAS No. 2490418-56-7

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride

Katalognummer: B2684602
CAS-Nummer: 2490418-56-7
Molekulargewicht: 221.09
InChI-Schlüssel: YFRUMXZNRKKHJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iminoquinone derivatives, amine derivatives, and various substituted triazole compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 7-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibit promising anticancer properties. For instance, studies on thiazole-pyridine hybrids have shown that certain compounds can significantly inhibit cancer cell proliferation across various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of electron-withdrawing groups in these compounds enhances their efficacy, suggesting that modifications to the triazole structure could further improve activity.

Anticonvulsant Properties

The compound's structural analogs have been investigated for their anticonvulsant activities. Specifically, 1,2,4-triazole derivatives have demonstrated protective effects in seizure models . The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can lead to enhanced anticonvulsant efficacy.

Microwave-Assisted Synthesis

A notable application of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is in its synthesis. A microwave-assisted method has been developed for efficiently synthesizing various substituted triazolo-pyridine derivatives . This method allows for rapid reaction times and improved yields compared to traditional heating methods.

Functionalization Potential

The compound can serve as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in disease processes. For example, it has been studied for its potential to inhibit Polo-like kinase 1 (Plk1), an important target in cancer therapy . The inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against a range of pathogens. The incorporation of various substituents into the triazole structure has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Study Findings Implications
Siddiqui et al. (2020)Identified several thiazole-pyridine hybrids with significant anticancer activity (IC50 values < 10 µM).Highlights the potential for developing new cancer therapies based on triazole derivatives.
Łączkowski et al.Demonstrated anticonvulsant properties with certain analogs showing >80% protection in seizure models.Suggests potential use in treating epilepsy and related disorders.
Recent SAR AnalysisShowed that modifications to the triazole ring can enhance enzyme inhibition efficiency against Plk1.Indicates a pathway for drug development targeting specific cancers.

Wirkmechanismus

The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is unique due to its specific inhibition of DNA-PK, which is not commonly observed in other similar compounds. This selectivity makes it a valuable compound for targeted cancer therapy .

Biologische Aktivität

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8N4
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 2172466-50-9

The compound has been identified as a potent inhibitor of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), which plays a crucial role in the regulation of immune responses and is implicated in various inflammatory diseases, including psoriasis. The inhibition of RORγt leads to decreased production of pro-inflammatory cytokines such as IL-17A.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on IL-17A production. The compound was tested in human whole blood assays where it showed a dose-dependent inhibition with an IC50 value of approximately 130 nM . This suggests its potential utility in treating conditions characterized by excessive IL-17A production.

In Vivo Studies

In vivo studies using a mouse model for IL-18/23-induced cytokine expression revealed that the compound effectively reduced IL-17A levels in a dose-dependent manner. Mice treated with varying doses (3, 10, 30, and 100 mg/kg) exhibited significant reductions in serum IL-17A levels compared to controls . This highlights the compound's potential as a therapeutic agent in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridine core significantly affect biological activity. For instance, the presence of nitrogen atoms within the triazolo ring enhances its binding affinity to RORγt and improves its pharmacokinetic profile. Compounds with methyl substitutions at specific positions on the triazole ring have shown improved potency compared to their unsubstituted counterparts .

Case Study 1: Psoriasis Treatment

A study evaluated the efficacy of this compound in a psoriasis mouse model. The results indicated that treatment with the compound led to a significant reduction in skin lesions and inflammatory markers compared to untreated controls. Histological analysis showed decreased infiltration of Th17 cells in treated mice, correlating with reduced IL-17A levels .

Case Study 2: Cancer Research

Another investigation explored the compound's potential as an AXL receptor tyrosine kinase inhibitor. It was found that the compound could inhibit AXL signaling pathways involved in cancer progression. This dual functionality as both an anti-inflammatory and anti-cancer agent positions it as a promising candidate for further development in oncology and immunology .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultIC50 Value
IL-17A InhibitionIn vitro (human blood)Significant inhibition130 nM
Cytokine ExpressionIn vivo (mouse model)Dose-dependent reductionN/A
AXL InhibitionBiochemical assaySignificant inhibitionN/A

Eigenschaften

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRUMXZNRKKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.